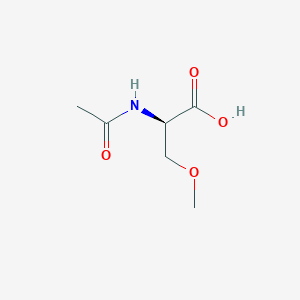

(2R)-2-acetamido-3-methoxypropanoic acid

Descripción general

Descripción

(2R)-2-acetamido-3-methoxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a methoxy group attached to the propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-methoxypropanoic acid can be achieved through several methodsAnother method includes the intramolecular cyclization of γ-substituted amino acid derivatives . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-acetamido-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents introduced.

Aplicaciones Científicas De Investigación

(2R)-2-acetamido-3-methoxypropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (2R)-2-acetamido-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (2R)-2-acetamido-3-methoxypropanoic acid include other amino acids and their derivatives, such as:

- (2R)-2-acetamido-3-hydroxypropanoic acid

- (2R)-2-acetamido-3-ethoxypropanoic acid

- (2R)-2-acetamido-3-propoxypropanoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. The presence of the methoxy group, in particular, can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Actividad Biológica

Overview

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-acetyl-O-methyl-D-serine, is an amino acid derivative that has garnered attention for its biological activities, particularly in relation to neurotransmission and potential therapeutic applications. This compound is recognized primarily for its role as a direct agonist of N-Methyl-D-aspartate receptors (NMDARs) , which are critical for synaptic plasticity and memory function.

Target Receptors

This compound primarily targets the NMDARs , which play a pivotal role in excitatory neurotransmission in the brain. By acting as a full agonist at these receptors, it enhances the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.

Biochemical Pathways

This compound is involved in serine metabolism and one-carbon unit metabolism, contributing to various biochemical pathways that regulate cellular functions and signaling processes. Its interaction with NMDARs is crucial for mediating synaptic transmission and plasticity, which are essential for learning and memory.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles. It has been noted for its ability to penetrate the blood-brain barrier effectively, making it a candidate for central nervous system applications .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects by modulating glutamatergic signaling pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anticonvulsant Properties : As a precursor to lacosamide, an established anticonvulsant medication, this compound has been investigated for its anticonvulsant properties. Lacosamide is utilized in treating epilepsy and neuropathic pain .

- Influence on Neurotransmitter Systems : Research indicates that this compound may influence other neurotransmitter systems, enhancing synaptic transmission and plasticity, which are crucial for cognitive functions.

Case Studies and Research Findings

- Neuroprotective Role : In a study exploring the neuroprotective effects of N-acetyl-O-methyl-D-serine, it was found to significantly reduce neuronal death in models of excitotoxicity. This suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a concern.

- Anticonvulsant Activity : A clinical trial assessing the efficacy of lacosamide demonstrated significant improvements in seizure control among participants with refractory epilepsy. The study highlighted the importance of this compound as a precursor in developing effective anticonvulsant therapies .

- Cognitive Enhancement : Experimental studies have indicated that administration of this compound can enhance cognitive functions in animal models, suggesting its potential utility in treating cognitive impairments associated with aging or neurodegenerative diseases.

Comparative Analysis

| Property | This compound | Lacosamide |

|---|---|---|

| Chemical Structure | Amino acid derivative | N-benzyl derivative |

| Primary Action | NMDAR agonist | Anticonvulsant |

| Therapeutic Uses | Potential neuroprotection | Epilepsy treatment |

| Mechanism of Action | Enhances glutamatergic signaling | Modulates sodium channels |

| Pharmacokinetics | Good CNS penetration | Effective oral bioavailability |

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.